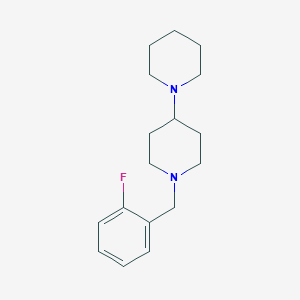

1'-(2-fluorobenzyl)-1,4'-bipiperidine

Description

Overview of Bipiperidine Derivatives in Chemical Biology Research

The 1,4'-bipiperidine scaffold is a significant structural motif in the field of medicinal chemistry and chemical biology. Comprising two interconnected piperidine (B6355638) rings, this saturated heterocyclic system serves as a versatile building block for the synthesis of more complex molecules. Piperidine and its derivatives are considered "privileged fragments" in drug discovery, as they are frequently found in the structures of biologically active compounds and approved pharmaceuticals.

The utility of the bipiperidine core lies in its three-dimensional structure, which allows for the precise spatial arrangement of various functional groups. This conformational flexibility is crucial for optimizing interactions with biological targets such as enzymes and receptors. Researchers utilize the 1,4'-bipiperidine scaffold to develop compound libraries for screening against a wide range of biological targets, including kinases and central nervous system (CNS) receptors. Its presence in chemical databases dedicated to pharmaceutical development, such as ZINC15, underscores its importance as a foundational element for creating novel therapeutic agents. nih.gov

Significance of Fluorinated Organic Compounds in Molecular Design

The intentional introduction of fluorine into organic molecules is a well-established and powerful strategy in modern molecular design, particularly within drug discovery. The unique properties of the fluorine atom allow it to confer significant advantages to a parent molecule, often enhancing its drug-like characteristics.

One of the primary benefits of fluorination is the improvement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. By strategically replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can block common pathways of drug degradation, thereby extending the molecule's duration of action.

Rationale for Investigating 1'-(2-Fluorobenzyl)-1,4'-bipiperidine as a Research Probe

The specific compound this compound is best understood not as a standalone therapeutic agent but as a strategic research chemical and synthetic intermediate. The rationale for its investigation stems from the logical combination of the two valuable chemical motifs discussed previously: the 1,4'-bipiperidine scaffold and a fluorinated benzyl (B1604629) group.

This molecule is designed as a versatile building block for the synthesis of more elaborate compounds. The 1,4'-bipiperidine core provides a proven structural foundation, while the 2-fluorobenzyl group serves multiple purposes. As established, the fluorine atom can enhance metabolic stability and modulate electronic properties. The entire fluorobenzyl moiety is a common feature in ligands designed to interact with specific biological targets. For instance, compounds featuring a fluorobenzyl group attached to a piperidine ring have been developed as high-affinity ligands for the dopamine (B1211576) transporter, a key target in CNS research.

Therefore, the investigation of this compound is driven by its potential as a precursor to a diverse range of novel molecules. By using this compound as a starting point, researchers can readily introduce additional functional groups to the second piperidine ring, enabling the rapid generation of a library of candidate molecules for screening against various biological targets. Its structure represents a convergence of established principles in medicinal chemistry, making it a valuable tool for exploring new chemical space in the search for next-generation therapeutics.

Physicochemical Properties

Below is a table summarizing key computed properties for this compound.

| Property | Value |

| CAS Number | 221549-33-9 |

| Molecular Formula | C₁₇H₂₅FN₂ |

| Molecular Weight | 276.39 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2/c18-17-7-3-2-6-15(17)14-19-12-8-16(9-13-19)20-10-4-1-5-11-20/h2-3,6-7,16H,1,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRDCGXZQGCWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 2 Fluorobenzyl 1,4 Bipiperidine

Retrosynthetic Analysis of the 1'-(2-Fluorobenzyl)-1,4'-bipiperidine Core

A retrosynthetic analysis of this compound simplifies the molecule into readily available starting materials. The most logical disconnection occurs at the C-N bond between the benzyl (B1604629) group and the piperidine (B6355638) ring. This bond can be formed through two primary synthetic strategies: N-alkylation and reductive amination.

Figure 1: Retrosynthetic Disconnections for this compound

This analysis reveals two key precursors: 1,4'-bipiperidine and a suitable 2-fluorobenzyl electrophile, such as 2-fluorobenzyl bromide for N-alkylation, or 2-fluorobenzaldehyde for reductive amination.

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through several established and innovative methods.

N-Alkylation Approaches on the Bipiperidine Scaffold

Direct N-alkylation of the 1,4'-bipiperidine core with a 2-fluorobenzyl halide is a straightforward and widely used method. researchgate.net This reaction typically involves the nucleophilic attack of the secondary amine of 1,4'-bipiperidine on an electrophilic carbon of the 2-fluorobenzyl halide (e.g., bromide or chloride).

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Table 1: Common Conditions for N-Alkylation

| Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Acetonitrile (B52724) | Potassium Carbonate | 25-80 | 75-90 |

| Dimethylformamide (DMF) | Sodium Hydride | 0-25 | 80-95 |

| Tetrahydrofuran (THF) | Triethylamine | 25-66 | 70-85 |

Reductive Amination Strategies with 2-Fluorobenzaldehyde

Reductive amination offers an alternative and often milder approach to forming the C-N bond. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of 1,4'-bipiperidine and 2-fluorobenzaldehyde. This intermediate is then reduced in situ to the desired tertiary amine. A similar strategy has been successfully employed in the synthesis of related compounds. nih.gov

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Table 2: Reducing Agents for Reductive Amination

| Reducing Agent | Advantages |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild, selective, tolerant of many functional groups |

| Sodium cyanoborohydride (NaBH₃CN) | Effective, but toxic cyanide byproduct |

| Hydrogen (H₂) with a catalyst (e.g., Pd/C) | "Green" reagent, high pressure may be required |

Multicomponent Reaction Deployments for Analog Generation

Multicomponent reactions (MCRs) are powerful tools for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single synthetic operation. beilstein-journals.orgbeilstein-journals.org While not a direct synthesis of this compound, MCRs like the Ugi or Passerini reactions can be strategically employed to produce a wide range of analogs. mdpi.com

For instance, an Ugi four-component reaction could theoretically combine an isocyanide, a carboxylic acid, an amine (a modified piperidine precursor), and an aldehyde (such as 2-fluorobenzaldehyde) to create complex α-acylamino amides. beilstein-journals.org Subsequent chemical transformations could then be used to form the bipiperidine ring system. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for achieving high yields and purity. For the N-alkylation and reductive amination strategies, several factors can be fine-tuned:

Stoichiometry: Using a slight excess of the less expensive reagent can drive the reaction to completion.

Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Bayesian optimization and other computational methods can aid in rapidly identifying optimal temperature profiles. researchgate.net

Catalyst: In reductive amination via catalytic hydrogenation, the choice and loading of the catalyst (e.g., palladium on carbon) significantly impact the reaction's efficiency.

Systematic screening of solvents, bases, and reducing agents, as outlined in the tables above, is a standard approach to maximizing the yield of the target compound.

Stereochemical Control and Diastereomeric Separation Techniques

The structure of this compound itself does not possess any chiral centers. However, if the bipiperidine or benzyl moiety were to be substituted with groups that introduce chirality, stereochemical control would become a critical consideration.

In such cases, the synthesis of specific stereoisomers could be achieved through several methods:

Use of Chiral Starting Materials: Employing an enantiomerically pure substituted 1,4'-bipiperidine or 2-fluorobenzyl derivative would lead to the formation of a specific stereoisomer.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step, and then subsequently removed.

Asymmetric Catalysis: The use of a chiral catalyst, for example in an asymmetric reductive amination, could favor the formation of one enantiomer over the other.

Should a mixture of diastereomers be formed, standard chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) can be employed for their separation. The development of methods for resolving enantiomers of similar compounds has been reported, often involving the formation of diastereomeric salts with a chiral acid or base, followed by separation and liberation of the individual enantiomers. nih.gov

Scale-Up Considerations for Research Quantity Production

The transition from a laboratory-scale synthesis of this compound to research quantity production (typically ranging from gram to kilogram scale) necessitates careful consideration of several process parameters. While specific scale-up data for this compound is not extensively published, the principles of scaling up the core N-alkylation reaction are well-established in process chemistry. The primary synthetic route involves the reaction of 1,4'-bipiperidine with a 2-fluorobenzyl halide (such as the bromide or chloride) in the presence of a base.

Key challenges in scaling up this process from a benchtop setup to a pilot plant or kilo-lab are often non-linear and require a systematic approach to process development. epicsysinc.comresearchgate.net These challenges and the strategies to mitigate them are outlined below.

Thermodynamic and Kinetic Management

Heat Transfer: The N-alkylation of amines is typically an exothermic reaction. A reaction that is easily managed in a small laboratory flask can generate a significant amount of heat in a larger reactor, leading to a rapid temperature increase. epicsysinc.com Inadequate heat removal can cause the solvent to boil, increase pressure, and promote the formation of impurities or side-products. Effective thermal management is critical and involves selecting reactors with appropriate heat exchange capacity and potentially adjusting the addition rate of the limiting reagent to control the rate of heat generation. researchgate.net

Reaction Kinetics and Mixing: Efficient mixing becomes more challenging in larger vessels. epicsysinc.com Poor agitation can lead to localized concentration gradients (hot spots), which can result in the formation of byproducts, such as the over-alkylation of the product to form a quaternary ammonium (B1175870) salt. researchgate.net The choice of impeller, agitation speed, and reactor geometry must be optimized to ensure homogeneous mixing and consistent reaction kinetics throughout the batch.

Reagent and Solvent Selection and Handling

Base Selection: While laboratory syntheses might use a variety of bases, for larger scale production, factors like cost, solubility, safety, and ease of removal become paramount. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their low cost and simple filtration-based removal. chemicalforums.com Organic bases such as Hünig's base (N,N-diisopropylethylamine) can also be effective, particularly when substrate compatibility is a concern, though their removal might require extraction or distillation. umich.eduresearchgate.net

Solvent Choice: The choice of solvent impacts reaction rate, solubility of reagents and products, and ease of workup. Solvents like acetonitrile or dimethylformamide (DMF) are common at the lab scale but may be less desirable for large-scale work due to cost, toxicity, and high boiling points which complicate removal. researchgate.net Alternative solvents that allow for easier workup, such as alcohols or ethers, might be explored, though their potential reactivity with the starting materials must be evaluated. chemicalforums.com For instance, highly reactive electrophiles like benzyl halides can sometimes react with alcohol solvents. chemicalforums.com

Material Handling: The safe handling and charging of large quantities of raw materials, including the corrosive or irritant 2-fluorobenzyl halide and the basic reagents, is a significant operational consideration that differs greatly from bench-scale work. researchgate.net

Process and Product Purification

Work-up and Isolation: Laboratory-scale purification often relies on column chromatography, which is generally not practical for producing kilogram quantities. researchgate.net Scale-up strategies must focus on developing a robust work-up procedure that facilitates product isolation through methods like crystallization, distillation, or liquid-liquid extraction. A common procedure involves neutralizing any remaining base, extracting the product into an organic solvent, washing to remove salts and water-soluble impurities, and then isolating the product by crystallization or distillation of the solvent. researchgate.net

Impurity Profile: The impurity profile can change upon scale-up. Byproducts that were negligible at the lab scale may form in significant quantities in a larger reactor due to differences in heating, cooling, and mixing efficiency. Understanding the impurity profile is crucial for developing an effective purification strategy and ensuring the final product meets the required specifications. The primary potential impurity is the quaternary ammonium salt formed by the reaction of the product with a second molecule of 2-fluorobenzyl halide. researchgate.netresearchgate.net

Alternative "Green" Approaches

For larger-scale synthesis, alternative, more atom-economical methods are often considered. The "borrowing hydrogen" or "hydrogen autotransfer" reaction is a notable example. nih.govresearchgate.net This method uses a more environmentally benign alkylating agent, 2-fluorobenzyl alcohol, in place of the corresponding halide. scientific.netresearchgate.net Catalyzed by a transition metal complex (often based on ruthenium or iridium), the alcohol is temporarily oxidized in-situ to an aldehyde, which then undergoes reductive amination with the 1,4'-bipiperidine. The only byproduct of this process is water, making it a highly efficient and "green" alternative to traditional N-alkylation. nih.gov

A summary of key scale-up considerations is presented in the table below.

| Parameter | Laboratory Scale (mg-g) | Research Quantity Scale (g-kg) | Key Considerations for Scale-Up |

| Heat Control | Simple oil/water bath | Jacketed reactor with controlled heating/cooling fluid | Manage exothermicity to prevent side reactions and ensure safety. epicsysinc.com |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity, avoid localized hot spots and concentration gradients. epicsysinc.com |

| Reagents | Flexible choice of bases and solvents | Cost, safety, and ease of removal are critical. chemicalforums.com | |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction | Develop a scalable, efficient, and economical isolation procedure. researchgate.net |

| Byproduct | Quaternary ammonium salt | Potential for increased formation of quaternary salt and other impurities. | Control stoichiometry and reaction conditions carefully. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By applying a magnetic field and observing the behavior of atomic nuclei, particularly ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum of 1'-(2-fluorobenzyl)-1,4'-bipiperidine would be expected to show distinct signals for the protons on the fluorobenzyl group and the two piperidine (B6355638) rings. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts would be influenced by the electronegativity of adjacent atoms (fluorine, nitrogen) and the aromatic ring current. Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of neighboring protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). For instance, the carbons of the fluorobenzyl group would appear in the aromatic region, while the piperidine carbons would be found in the aliphatic region.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within the piperidine rings and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for connecting different fragments of the molecule, such as linking the benzyl group to the piperidine nitrogen and confirming the connection between the two piperidine rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Fluorobenzyl Group | ||

| CH₂ (benzyl) | ~3.5 | ~58 |

| Aromatic CH | 7.0 - 7.5 | 115 - 165 |

| Piperidine Rings | ||

| CH (piperidine junction) | ~2.5 | ~60 |

| CH₂ (axial/equatorial) | 1.2 - 3.0 | 25 - 55 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound, with a chemical formula of C₁₇H₂₅FN₂, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to within a few parts per million), confirming the molecular formula and ruling out other potential compositions. nih.gov

| Property | Value |

| Molecular Formula | C₁₇H₂₅FN₂ |

| Molecular Weight | 276.39 g/mol |

| Exact Mass | 276.2005 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations for the aliphatic and aromatic regions, C-N stretching for the piperidine rings, and C-F stretching for the fluorobenzyl group. The absence of certain bands, such as an N-H stretch, would confirm the tertiary nature of the nitrogen atoms.

UV-Vis Spectroscopy: The UV-Vis spectrum would be dominated by the electronic transitions of the fluorobenzyl chromophore. The absorption maxima (λ_max) would be characteristic of the substituted benzene (B151609) ring and could be influenced by the attachment of the bipiperidine moiety.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If suitable crystals of this compound can be grown, X-ray crystallography would provide a wealth of information, including:

Bond lengths, bond angles, and torsion angles: These parameters would define the exact geometry of the molecule.

Conformation of the piperidine rings: The chair, boat, or twist-boat conformation of each piperidine ring would be unequivocally determined.

Relative orientation of the substituents: The spatial arrangement of the fluorobenzyl group and the two piperidine rings relative to each other would be visualized.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be revealed.

This definitive structural information is crucial for understanding the molecule's physical and chemical properties and for any further molecular modeling or drug design studies.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

A thorough investigation into the computational and theoretical properties of the chemical compound this compound reveals a significant gap in publicly accessible scientific literature. While computational studies are a cornerstone of modern chemical and pharmaceutical research, providing deep insights into molecular structure, behavior, and interactions, it appears that specific, detailed analyses for this particular compound have not been published in widely available research databases.

Computational chemistry offers a powerful lens to examine molecules at the atomic level. Techniques such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure, including the distribution of molecular orbitals and the electrostatic potential, which are critical for understanding a molecule's reactivity. Furthermore, conformational analysis through potential energy surface mapping can identify the most stable three-dimensional arrangements of a molecule, a key factor in its biological activity.

Molecular Dynamics (MD) simulations provide another layer of understanding by modeling the dynamic behavior of a molecule over time, including its interactions with solvents and its flexibility. This is particularly important for predicting how a compound might behave in a biological environment.

For compounds with therapeutic potential, in silico ligand docking studies are invaluable. These computational methods predict how a molecule might bind to a biological target, such as a receptor or an enzyme. By identifying potential binding pockets and estimating binding affinities, researchers can hypothesize the mechanism of action and guide the development of more potent and selective drugs.

Despite the utility of these methods, a comprehensive search for dedicated research applying these computational and theoretical investigations specifically to this compound did not yield any specific studies. While research exists for the parent scaffold, 1,4'-bipiperidine, and other substituted derivatives, the unique influence of the 2-fluorobenzyl group on the electronic, conformational, and interactive properties of the title compound remains uncharacterized in the public domain. The fluorine atom, in particular, can introduce significant changes in electrostatic potential and binding interactions due to its high electronegativity.

The absence of such dedicated research means that a detailed, evidence-based article on the computational and theoretical investigations of this compound, as per the requested structured outline, cannot be generated at this time. The scientific community awaits future research to shed light on the specific computational profile of this compound.

Computational and Theoretical Investigations of 1 2 Fluorobenzyl 1,4 Bipiperidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamscience.com Should a sufficient dataset of analogs of 1'-(2-fluorobenzyl)-1,4'-bipiperidine with measured biological activities (e.g., receptor binding affinity, enzyme inhibition) exist, a QSAR study would be a valuable tool to guide the synthesis of new, potentially more potent molecules.

The foundation of any QSAR model is the conversion of a molecule's three-dimensional structure into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical and structural properties of the molecule. For a compound like this compound and its analogs, a wide array of descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and can include topological indices, which describe the branching and connectivity of the molecule, and electrotopological state (E-state) indices, which consider both the electronic character and the topological environment of each atom. benthamscience.com

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors capture information about the molecule's shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia. nih.gov

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), water solubility (logS), and polar surface area (PSA). benthamscience.com Partial charges on atoms and van der Waals surface area features are also important in this category. benthamscience.com

Quantum Mechanical Descriptors: These are derived from quantum chemical calculations and can provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments. nih.gov

For a series of this compound analogs, where structural variations might occur on the fluorobenzyl ring or the bipiperidine core, descriptors that capture changes in hydrophobicity, electronic distribution, and steric bulk would be particularly relevant.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Specific Descriptor Examples | Information Encoded |

| Topological | Zagreb indices, Randić connectivity index | Molecular branching and complexity |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, polarity |

| Steric | Molar refractivity, van der Waals volume | Molecular size and shape |

| Hydrophobic | LogP, LogD | Lipophilicity and distribution in biological systems |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with a biological target |

Once a matrix of calculated descriptors for a set of analogs is compiled alongside their corresponding biological activities, statistical methods are employed to develop a predictive QSAR model. A crucial step is the division of the dataset into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in model generation. nih.gov

Several statistical techniques can be used to build the QSAR equation:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the most relevant descriptors. nih.gov

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships between structure and activity. nih.gov

The quality and predictive ability of a QSAR model are assessed using several statistical parameters:

Coefficient of determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors for the training set. Values closer to 1 indicate a better fit. nih.gov

Leave-one-out cross-validated coefficient (Q²): Measures the internal predictive ability of the model. A high Q² value (typically > 0.5) suggests a robust model. nih.gov

External validation (R²_pred): The predictive performance of the model on the external test set is the most stringent test of its utility. researchgate.net

For instance, a hypothetical QSAR model for a series of piperidine-based compounds might reveal that an increase in a specific steric descriptor on the benzyl (B1604629) ring negatively impacts activity, while a higher value for an electronic descriptor on the piperidine (B6355638) nitrogen is beneficial. Such insights are invaluable for the rational design of new, improved analogs. While no specific QSAR model for this compound and its direct analogs is publicly available, studies on other piperidine-containing molecules have successfully used these techniques to guide drug discovery efforts. nih.govresearchgate.net

Investigation of Biological Interactions and Functional Modulation Excluding Human Clinical Data

Receptor Binding Affinity Profiling in Isolated Systems

The interaction of 1'-(2-fluorobenzyl)-1,4'-bipiperidine and its analogs with various receptors has been a subject of investigation to understand their pharmacological profile. These studies are crucial in determining the selectivity and potency of these compounds at specific molecular targets.

Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound for a specific receptor. These assays utilize a radioactively labeled ligand that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

σ1 Receptors: The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has been implicated in a variety of cellular functions and is a target for numerous synthetic ligands. sigmaaldrich.com While direct binding data for this compound at the σ1 receptor is not readily available, studies on structurally similar N-benzylpiperidine and phenoxyalkylpiperidine derivatives have demonstrated high affinity for this receptor. For instance, a series of N-[(methoxyphenoxy)ethyl]piperidines displayed Ki values in the low nanomolar range, indicating potent interaction with the σ1 receptor. uniba.it Specifically, compounds like 1b and (S)-2b in one study showed Ki values of 0.89 nM and 1.49 nM, respectively. uniba.it Such findings suggest that the N-benzylpiperidine scaffold, a core component of this compound, is a key pharmacophore for σ1 receptor binding. uniba.it

Dopamine (B1211576) Transporters: The dopamine transporter (DAT) is a crucial protein in the regulation of dopaminergic neurotransmission and a primary target for psychostimulants. Research into analogs of this compound has explored their potential as DAT inhibitors. For example, a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, which share a piperazine (B1678402) core that is structurally related to the piperidine (B6355638) of the subject compound, have been synthesized and evaluated for their DAT affinity. nih.gov One compound from this series, (+)-11, exhibited high affinity and selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov Another high-affinity DAT inhibitor, GBR-12909, also contains a piperazine ring and demonstrates rapid inhibition of dopamine uptake. nih.gov

Chemokine Receptors: Chemokine receptors are a family of G protein-coupled receptors that mediate cell migration in response to chemokines and are involved in inflammatory processes. While specific binding data for this compound at chemokine receptors is not available, related compounds containing a 4-fluorobenzyl moiety have been investigated. For instance, N-(6-(3-(3-(4-fluorobenzyl)-3,8-diaza-bicyclo[3.2.1]octan-8-yl)propyl)pyridin-2-yl)-3-methylbenzamide showed an IC50 of 50 nM for the mouse C-C chemokine receptor type 1 (CCR1). Another related compound, 1-((1R,2S)-2-(((S)-3-(4-fluorobenzyl)piperidin-1-yl)methyl)cyclohexyl)urea, displayed an even more potent IC50 of 0.007 nM for the rat C-C chemokine receptor type 3 (CCR3).

Competitive binding studies are a type of radioligand binding assay where the test compound's ability to compete with a known radioligand for a receptor is assessed. This allows for the determination of the test compound's relative affinity. The data presented in the section above for σ1 receptors, dopamine transporters, and chemokine receptors were largely derived from competitive binding assays. These studies are fundamental in establishing the structure-activity relationships (SAR) for a series of compounds, helping to identify the chemical moieties responsible for potent and selective receptor binding.

Enzymatic Activity Modulation Studies in Cell-Free Assays

Investigating the effects of a compound on the activity of isolated enzymes is a critical step in understanding its potential biological roles. Cell-free assays allow for the direct measurement of enzyme inhibition or activation without the complexities of a cellular environment.

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of interest for conditions related to hyperpigmentation. nih.gov Studies on compounds containing the 1,4'-bipiperidine and 4-(4-fluorobenzyl)piperidine fragments have demonstrated significant tyrosinase inhibitory activity. nih.govnih.gov For example, a study on variably N-substituted bipiperidines found that a 4'-methylbenzyl substitution resulted in potent inhibition with an IC50 value of 1.72 µM. nih.gov Another study exploring derivatives of 4-(4-fluorobenzyl)piperidine identified compounds with even greater potency, such as derivative 2d with an IC50 of 7.56 µM, which was more potent than the reference inhibitor kojic acid. nih.gov More recently, a competitive inhibitor based on a 4-fluorobenzylpiperazine moiety, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, was discovered to have an IC50 of 0.18 μM, approximately 100-fold more active than kojic acid. unica.it

Kinases (e.g., CDK7): Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in the regulation of the cell cycle and transcription. nih.gov While there is no direct evidence of this compound inhibiting CDK7, the general class of small molecule kinase inhibitors is a major area of drug discovery. nih.gov Further research would be necessary to determine if this specific compound has any activity against CDK7 or other kinases.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors. nih.gov A study of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety identified compounds with submicromolar IC50 values for both AChE and BChE. nih.gov For instance, compound 15b had an IC50 of 0.39 µM for AChE, and compound 15j had an IC50 of 0.16 µM for BChE. nih.gov

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies can reveal whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. For the 4-(4-fluorobenzyl)piperidine derivatives that inhibit tyrosinase, Lineweaver-Burk plot analysis revealed that several compounds act as non-competitive inhibitors, while the most active inhibitor, 2d, was found to be a mixed-type inhibitor. nih.gov Similarly, kinetic and molecular modeling studies of the benzylpiperidine-linked 1,3-dimethylbenzimidazolinones showed that they act as competitive inhibitors of cholinesterases. nih.gov

Cellular Pathway Modulation Studies (In Vitro, Non-Human Cells)

While specific studies on the effect of this compound on cellular pathways in non-human cells are not available, research on related compounds provides some insights. For example, the tyrosinase inhibitor [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone was shown to have an antimelanogenic effect in B16F10 mouse melanoma cells. unica.it Furthermore, the benzylpiperidine-linked cholinesterase inhibitors 15b and 15j demonstrated a neuroprotective effect against H2O2-induced oxidative damage in PC12 cells, a cell line derived from a rat pheochromocytoma. nih.gov These findings suggest that compounds with similar structural features can modulate cellular pathways related to melanin synthesis and neuronal protection. However, direct investigation of this compound in various non-human cellular models is required to elucidate its specific effects on intracellular signaling and function.

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl 1,4 Bipiperidine and Its Analogs

Rational Design Principles for Analog Synthesis and SAR Exploration

The design of analogs based on the 1'-(2-fluorobenzyl)-1,4'-bipiperidine framework is largely guided by established pharmacophore models and iterative synthesis strategies. For ligands targeting sigma-1 (σ1) receptors, a key therapeutic target for neurological and psychiatric disorders, the design is often based on a model featuring a central basic nitrogen atom flanked by two hydrophobic regions. nih.govnih.gov In the context of 1,4'-bipiperidine derivatives, the piperidine (B6355638) nitrogen acts as the positive ionizable group, while the benzyl (B1604629) moiety and another substituent on the second piperidine ring occupy the hydrophobic pockets. nih.gov

The development process for new analogs frequently employs an iterative parallel synthesis approach. nih.gov This strategy allows for the rapid generation of a library of compounds where specific regions of the molecule are systematically varied. For instance, in the development of M1 allosteric agonists, one round of synthesis might focus on creating diverse benzyl moieties for the distal piperidine ring, while keeping the other parts of the scaffold constant. nih.gov This is followed by biological evaluation, and the resulting SAR data informs the next round of design and synthesis. Synthetic routes commonly involve reductive amination, coupling a functionalized piperidone with a substituted piperidine, or the alkylation of a secondary amine with a substituted benzyl halide. nih.govmdpi.com

Computational methods, including docking analysis and molecular dynamic simulations, play a crucial role in elucidating the network of interactions between the ligand and the receptor, further refining the pharmacophore models. nih.gov For σ1 receptors, it has been noted that ligands often assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets. nih.gov The validation of these models against large experimental datasets of compounds with known affinities helps in creating more accurate predictive models for designing new molecules. nih.gov

Positional and Substituent Effects on Biological Interaction Profiles

The biological activity of 1,4'-bipiperidine analogs is highly sensitive to the nature and position of substituents on the aromatic ring and the core scaffold. SAR studies have demonstrated that even subtle changes can lead to significant shifts in receptor affinity, selectivity, and functional activity.

For a series of M1 allosteric agonists based on a (1-(1'-substituted)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold, the SAR for the benzyl group was found to be quite "flat," yet specific substitutions had profound effects. nih.gov If the benzyl group possessed substituents in the 3- or 4-positions, all M1 agonism was lost. nih.gov However, substitution at the 2-position, as in the parent compound's 2-fluorobenzyl group, was tolerated and often led to potent activity.

In the context of histamine (B1213489) H3 receptor antagonists, introducing diversity at the 6-position of a pyridine (B92270) ring attached to the bipiperidine core was a deliberate strategy to enhance potency and reduce off-target activity. nih.gov Similarly, for σ1 receptor ligands, modifications to the N-benzylpiperidine portion significantly influence binding. While many benzylpiperidine derivatives show remarkable affinity for sigma receptors, the specific substitution pattern is key to achieving high potency and selectivity. unict.it For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), a diphenylacetyl group on the piperidine nitrogen resulted in strong inhibition of 5-alpha-reductase isozymes.

The following table summarizes the effects of different substituents on the binding affinity (Ki, nM) for various receptors, illustrating the sensitivity of the bipiperidine scaffold to structural modifications.

| Compound ID | Core Scaffold Modification | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1R | 3.2 nih.gov |

| Haloperidol (B65202) | Reference Compound | σ1R | 2.5 nih.gov |

| SYA 013 | Homopiperazine (B121016) analog of haloperidol | σ2R | 2.2 nih.govresearchgate.net |

| ADS10310 | 1,3-disubstituted guanidine (B92328) with 4-methylene spacer | hH3R | 127 mdpi.com |

| Compound 6h | 4-benzimidazolyl-piperidinylcarbonyl-piperidine | H3R | < 0.5 nih.gov |

Stereochemical Influence on Ligand-Target Recognition and Functional Outcomes

Stereochemistry is a critical determinant of a ligand's biological activity, influencing its three-dimensional shape and, consequently, its ability to fit into a receptor's binding site. For flexible molecules like 1,4'-bipiperidine derivatives, the conformational rigidity and spatial arrangement of substituents can dramatically alter binding affinity and functional response.

A compelling example of stereochemical influence is observed in the study of Proteolysis Targeting Chimeras (PROTACs) that incorporate a cyclohexyl group in the linker region. nih.gov Although not a bipiperidine itself, the principle is directly applicable. A PROTAC with a trans-cyclohexyl linker was found to be a more effective degrader than its corresponding cis-analog, despite having a significantly weaker binary binding affinity for its target protein. nih.gov High-resolution co-crystal structures revealed the reason for this discrepancy: the trans linker adopts a rigid, extended conformation, while the cis linker folds back on itself. nih.gov This folded conformation in the cis isomer creates a network of intramolecular contacts that, while enhancing binary affinity, are not optimal for forming the productive ternary complex required for degradation. nih.gov

This highlights how a single stereochemical inversion can fundamentally change a molecule's conformation and binding mode. nih.gov Such changes can fine-tune the propensity for binary versus ternary complex formation, ultimately dictating the functional outcome. nih.gov While specific stereochemical studies on this compound itself are not detailed in the provided context, the principles underscore the importance of controlling stereocenters within the bipiperidine framework and its substituents to achieve the desired pharmacological profile. The synthesis of enantiomerically pure substituted piperidines is an area of focus for evaluating specific stereoisomers' biological properties.

Scaffold Modifications and Bioisosteric Replacements within the Bipiperidine Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize drug-like properties, explore novel chemical space, and secure intellectual property. nih.govnih.gov These techniques involve replacing a core scaffold or a functional group with another that retains similar biological activity while potentially improving other characteristics. nih.govresearchgate.net

The 1,4'-bipiperidine framework is amenable to such modifications. For instance, in the pursuit of new antipsychotic agents, the piperidinol moiety in the haloperidol scaffold was replaced with a homopiperazine ring, leading to the discovery of SYA 013, a compound with a distinct receptor binding profile. researchgate.net Further exploration of this new scaffold led to the identification of selective sigma-2 receptor ligands. nih.gov

Other examples of scaffold modification include:

Piperazine (B1678402)/Piperidine Exchange : Replacing a piperazine ring with an N-methyl piperidine in one series of compounds led to derivatives with strong to moderate affinity for the σ1 receptor. unict.it This highlights how the flexibility and nitrogen-nitrogen distance within the ring system play a crucial role in receptor affinity. unict.it

Ring System Replacement : In the development of histamine H3 antagonists, a piperazinylcarbonylpiperidine lead was optimized by replacing the piperazine with a 4-benzimidazolyl-piperidine moiety, resulting in highly potent compounds. nih.gov

Thiazolopyridine Introduction : A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines was synthesized and evaluated as non-imidazole histamine H3 receptor antagonists, demonstrating a successful scaffold hop away from traditional imidazole-based structures. nih.gov

Bioisosteric replacement is a fundamental concept in this process. researchgate.net The goal is to swap molecular fragments to enhance potency, alter physical or metabolic properties, or improve selectivity. researchgate.net These replacements can range from simple functional group exchanges to more complex scaffold hopping, where the entire molecular core is altered. nih.govresearchgate.net The success of these strategies in the 1,4'-bipiperidine class demonstrates the scaffold's versatility and its utility as a starting point for developing a wide range of therapeutic agents.

Exploratory Preclinical Pharmacological Research in Non Human Models

In Vivo Receptor Occupancy Studies (Non-Human Animal Models)

There are no published studies detailing the in vivo receptor occupancy of 1'-(2-fluorobenzyl)-1,4'-bipiperidine in any non-human animal models. Such studies are essential to determine the extent to which a compound binds to its intended biological target in a living organism. This information helps in establishing a relationship between the dose administered and the engagement of the target receptor, which is a key predictor of potential efficacy.

Investigational Pharmacokinetic Studies in Non-Human Species

The pharmacokinetic profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental to understanding its disposition within the body.

No data has been found regarding the absorption and distribution of this compound in animal tissues. These studies are necessary to understand how the compound is taken up into the bloodstream and where it subsequently travels within the body, providing insights into its potential sites of action and accumulation.

Information on the metabolic stability of this compound in animal liver microsomes and the identification of its metabolites is not present in the available literature. These in vitro studies are vital for predicting the metabolic fate of a compound in the liver, the primary site of drug metabolism. They help in identifying potential drug-drug interactions and understanding whether the metabolites are active or inactive.

Pharmacodynamic Marker Evaluation in Non-Human Animal Models for Target Engagement

There is no publicly available research on the evaluation of pharmacodynamic markers for this compound in non-human animal models. Pharmacodynamic markers are measurable indicators of a biological response to a drug and are used to confirm that the compound is interacting with its target and producing the desired effect at a cellular or physiological level.

Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Purity Assessment (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for assessing the purity of non-volatile and volatile organic compounds, respectively. For 1'-(2-fluorobenzyl)-1,4'-bipiperidine, which possesses a relatively high molecular weight and is expected to have a high boiling point, HPLC is generally the more suitable method for purity analysis.

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reverse-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape for basic compounds. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. While less common for compounds of this nature due to the need for high temperatures which can cause degradation, GC can be used if the compound is sufficiently thermally stable and volatile. Often, derivatization is required to increase volatility. For the parent compound, 1,4'-bipiperidine, GC has been used to determine purity. nih.gov A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Below is a representative data table illustrating typical HPLC and GC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | HPLC (Representative Method) | GC (Representative Method for Parent Compound) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., 254 nm) | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Temperature | Isothermal or Gradient (e.g., 40 °C) | Temperature Program (e.g., 100°C to 300°C) |

| Purity Specification | ≥98.5% | ≥98.5% thermofisher.com |

Spectrometric Methods for Quantification in Research Matrices

When studying the effects or disposition of this compound in a research setting, it is crucial to quantify its concentration in biological matrices such as cell lysates or animal tissue extracts. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

LC-MS/MS for Quantification: This method combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. The process involves:

Sample Preparation: Extraction of the analyte from the biological matrix. This can be achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC system separates the analyte from endogenous matrix components.

Mass Spectrometric Detection: The analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and a specific product ion is monitored in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.

A stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) of this compound would be the ideal choice to ensure the highest accuracy in quantification, as it co-elutes and experiences similar matrix effects to the analyte.

While a specific LC-MS/MS method for this compound is not published, methods for other small molecules in plasma can serve as a template. For example, a method for nifedipine, bisoprolol, and captopril (B1668294) in human plasma utilized LLE for extraction and an X-terra MS C18 column for separation. nih.gov

The table below outlines a hypothetical, yet representative, LC-MS/MS method for the quantification of this compound in a research matrix.

| Parameter | Representative LC-MS/MS Method |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | e.g., m/z 277.2 → [Product Ion] |

| MRM Transition (Internal Std) | e.g., m/z 282.2 → [Product Ion] |

| Linear Range | e.g., 0.1 - 1000 ng/mL |

| LLOQ | e.g., 0.1 ng/mL |

Chiral Separation Techniques for Enantiomeric Purity Analysis

Since this compound is a chiral molecule, distinguishing between its enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the most common technique for analyzing and separating enantiomers.

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. There are several types of CSPs, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns being very common and versatile. bioanalysis-zone.comfishersci.com

The development of a chiral separation method often involves screening different CSPs and mobile phases. Typical mobile phases for chiral separations include normal-phase solvents (e.g., hexane/isopropanol) or polar organic solvents (e.g., methanol, ethanol, acetonitrile), often with acidic or basic additives to improve resolution and peak shape. fishersci.com The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

While no specific chiral separation method for this compound has been published, the general approach is well-established. For many chiral amines and related structures, polysaccharide-based CSPs are effective.

The following table provides an example of a screening approach for developing a chiral HPLC method for a compound like this compound.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Potential Suitability |

| Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Hexane/Ethanol or Methanol/Acetonitrile | High - Broad applicability for many chiral compounds. |

| Macrocyclic Glycopeptide (e.g., Chirobiotic V, T) | Polar Ionic, Polar Organic, or Reversed-Phase | High - Effective for amines and other polar compounds. fishersci.com |

| Pirkle-type (e.g., Whelk-O 1) | Normal Phase (e.g., Hexane/Isopropanol) | Moderate - Depends on specific analyte-CSP interactions. |

| Crown Ether-based | Aqueous acidic mobile phases | Moderate - Primarily for primary amines. bioanalysis-zone.com |

Future Research Directions and Identified Gaps

Elucidation of Novel Biological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful methodology for identifying interactions between a compound and a vast array of biological targets. ewadirect.comnih.gov For 1'-(2-fluorobenzyl)-1,4'-bipiperidine, the initial and most critical step is to determine its biological targets. The bipiperidine scaffold is a common feature in centrally active drugs, and the fluorobenzyl group can influence binding affinity and metabolic stability.

A comprehensive HTS campaign would be the most effective approach to uncover novel biological targets. mdpi.com This would involve screening the compound against a diverse panel of receptors, enzymes, and ion channels. Given the structural similarities to known central nervous system (CNS) active agents, initial screens could focus on targets implicated in neurological and psychiatric disorders.

Key HTS approaches would include:

Target-based screening: This involves testing the compound against a library of known, isolated biological targets such as G-protein coupled receptors (GPCRs), kinases, and proteases.

Phenotypic screening: This approach assesses the effect of the compound on whole cells or even small organisms to identify a desired physiological change, without a priori knowledge of the specific target. mdpi.com This can be particularly useful for identifying compounds that modulate complex cellular pathways. mdpi.com

The data generated from these screens would provide the first insights into the potential therapeutic areas where this compound might have an impact.

Development of Advanced, More Efficient Synthetic Routes

To support extensive biological testing and potential future development, efficient and scalable synthetic routes are necessary. While the synthesis of similar compounds has been described, optimizing the synthesis of this compound is a crucial step.

Future research in this area should focus on:

Improving reaction yields and reducing the number of synthetic steps.

Exploring greener and more cost-effective reagents and solvents.

Developing methods for stereoselective synthesis , if chiral centers are introduced, to investigate the biological activity of individual enantiomers.

An example of a potential synthetic improvement could be the use of reductive amination protocols that directly couple 2-fluorobenzaldehyde (B47322) with 1,4'-bipiperidine in a one-pot reaction, potentially with higher efficiency than multi-step sequences.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Computational modeling and simulation can provide valuable insights into the molecular interactions of this compound with its biological targets. By integrating these in silico methods with experimental data, a more profound understanding of its mechanism of action can be achieved.

Computational approaches could include:

Molecular Docking: To predict the binding mode and affinity of the compound to potential targets identified through HTS.

Molecular Dynamics (MD) Simulations: To study the stability of the compound-target complex and to understand the dynamic nature of their interaction.

Quantitative Structure-Activity Relationship (QSAR) studies: Once a series of analogs are synthesized, QSAR can be used to correlate chemical structure with biological activity, guiding the design of more potent and selective compounds.

These computational studies, when validated by experimental binding assays and functional studies, will accelerate the optimization of this compound from a hit compound to a lead candidate.

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe.

To be a useful chemical probe, the compound should ideally possess:

High potency and selectivity for its target.

Known and well-characterized mechanism of action.

Suitability for use in cellular or in vivo models.

If these criteria are met, this compound could be used to investigate the role of its target protein in various physiological and pathological processes. nih.gov Furthermore, it could be modified, for example, by attaching a fluorescent tag, to visualize the localization of its target within cells. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H25FN2 | hit2lead.com |

| Molecular Weight | 276.39 g/mol | hit2lead.com |

| LogP | 3.30 | hit2lead.com |

| Rotatable Bonds | 3 | hit2lead.com |

| Hydrogen Bond Donors | 0 | hit2lead.com |

| Hydrogen Bond Acceptors | 2 | hit2lead.com |

Q & A

Q. What are the key synthetic pathways for 1'-(2-fluorobenzyl)-1,4'-bipiperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 1,4'-bipiperidine with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under alkaline conditions (K₂CO₃ or NaOH) to facilitate substitution at the piperidine nitrogen .

- Step 2 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Yields range from 45–65%, dependent on stoichiometric ratios and temperature control (60–80°C) .

Optimization Tip : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. How is the compound characterized structurally, and what analytical methods are critical?

- NMR : ¹H/¹³C NMR confirms the bipiperidine scaffold and fluorobenzyl substitution (e.g., δ 4.2 ppm for N-CH₂-C₆H₃F; ¹⁹F NMR at δ -115 ppm for ortho-F) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₇H₂₄FN₂: calc. 281.1924; observed 281.1921) .

- X-ray Crystallography : Resolves stereochemistry and torsion angles between bipiperidine rings .

Q. What preliminary biological screening assays are recommended for this compound?

- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or muscarinic receptors) using [³H]-labeled ligands .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or monoamine oxidase) at 10–100 µM concentrations .

- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines (IC₅₀ > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl position) impact pharmacological activity?

Comparative studies of analogs reveal:

Q. What strategies resolve contradictions in enzyme inhibition vs. receptor modulation data?

- Mechanistic Profiling : Use orthogonal assays (e.g., calcium flux for receptor activation vs. enzymatic turnover rates) .

- Computational Docking : Molecular dynamics simulations (AMBER or Schrödinger) identify off-target interactions (e.g., unintended PDE4B binding) .

- Metabolite Analysis : LC-MS/MS detects active metabolites that may confound in vitro results .

Q. How can synthetic scalability be improved for in vivo studies?

- Continuous Flow Chemistry : Achieves 85% yield in <2 hours via microreactor systems (residence time: 8 min, 100°C) .

- Salt Formation : Hydrochloride salts improve solubility (≥50 mg/mL in PBS) and stability (degradation <5% at 4°C/6 months) .

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate formation .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

- Rodent Models :

- PET Imaging : Use ¹¹C-labeled analogs (e.g., Ethyl 4-(6-methyl-¹¹C)-[1,4'-bipiperidine] derivatives) for M₁ receptor occupancy studies .

Methodological Considerations

- Data Reproducibility : Standardize solvent purity (HPLC-grade), control humidity (<30% RH) during synthesis, and validate assay protocols across ≥3 independent replicates .

- Structural Analog Libraries : Synthesize 10–20 derivatives with variations in fluorobenzyl substituents and piperidine N-alkylation to explore SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.